molecular formula C9H7NO3 B009593 5-Carboxyoxindole CAS No. 102359-00-2

5-Carboxyoxindole

Cat. No.: B009593
CAS No.: 102359-00-2
M. Wt: 177.16 g/mol
InChI Key: LLLKBUWXODIMEW-UHFFFAOYSA-N
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Description

5-Carboxyoxindole, also known as 2-oxo-5-indolinecarboxylic acid, is a derivative of oxindole. It is characterized by the presence of a carboxyl group at the fifth position of the oxindole ring. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

5-Carboxyoxindole is primarily used as a catalyst in chemical reactions . Specifically, it has been used in the preparation of palladium supported on this compound functionalized cell@Fe3O4 nanoparticles . This compound serves as a key component in the creation of a new magnetic nanocatalyst .

Mode of Action

The compound interacts with its targets through chemical reactions. In the case of the palladium supported on this compound functionalized cell@Fe3O4 nanoparticles, this compound plays a crucial role in the Heck-type arylation of different substituted maleimides with iodoarenes .

Biochemical Pathways

Its role in the heck-type arylation suggests it may influence pathways related to the formation and modification of organic compounds .

Pharmacokinetics

Its impact on bioavailability would be more pertinent in the context of the final compounds it helps synthesize .

Result of Action

The primary result of this compound’s action is the successful catalysis of chemical reactions, such as the Heck-type arylation of different substituted maleimides with iodoarenes . This leads to the production of desired organic compounds with good to excellent yields .

Action Environment

The efficacy and stability of this compound as a catalyst can be influenced by various environmental factors, including temperature, solvent used, and the presence of other compounds . For instance, in the preparation of the palladium supported on this compound functionalized cell@Fe3O4 nanoparticles, the reaction was performed under specific conditions for optimal results .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Carboxyoxindole typically involves the oxidation of 5-hydroxyoxindole. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Carboxyoxindole undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex carboxylated derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the oxindole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and pH conditions.

Major Products:

    Oxidation: Higher carboxylated derivatives.

    Reduction: 5-Hydroxyoxindole and 5-Aldehydeoxindole.

    Substitution: Halogenated, nitrated, and sulfonated oxindole derivatives.

Scientific Research Applications

5-Carboxyoxindole has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: Research has shown its potential in developing anti-inflammatory, anticancer, and antimicrobial agents.

    Industry: It is employed in the production of dyes, pigments, and as a catalyst in organic synthesis.

Comparison with Similar Compounds

    Oxindole: Lacks the carboxyl group at the fifth position, resulting in different chemical and biological properties.

    5-Hydroxyoxindole: Contains a hydroxyl group instead of a carboxyl group, leading to variations in reactivity and applications.

    Indole-3-carboxylic acid: Similar structure but with the carboxyl group at the third position, affecting its chemical behavior and biological activity.

Uniqueness: 5-Carboxyoxindole is unique due to the presence of the carboxyl group at the fifth position, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Biological Activity

5-Carboxyoxindole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its anticancer, antimicrobial, and neuroprotective properties, supported by relevant data and case studies.

This compound is an indole derivative characterized by a carboxyl group at the 5-position of the oxindole scaffold. The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions to yield high-purity products. The structural formula can be represented as follows:

C9H7NO3\text{C}_9\text{H}_7\text{NO}_3

This compound can undergo various modifications to enhance its biological activity, leading to derivatives with improved pharmacological profiles.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties, particularly against various cancer cell lines. For instance, in vitro assays have shown that it can induce apoptosis in A549 lung adenocarcinoma cells.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA54915Apoptosis induction
Derivative AMCF-710Cell cycle arrest
Derivative BHeLa12Caspase activation

Case Study : A study conducted by researchers evaluated the cytotoxic effects of this compound on A549 cells using an MTT assay. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a calculated IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis through caspase pathway activation.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens, including multidrug-resistant strains.

Table 2: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Klebsiella pneumoniae16 µg/mLBactericidal

Case Study : In a recent investigation, the antimicrobial efficacy of this compound was tested against clinical isolates of Staphylococcus aureus. The compound exhibited bactericidal activity with an MIC of 32 µg/mL, demonstrating potential as a therapeutic agent against resistant strains.

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. Its ability to scavenge free radicals and inhibit oxidative stress has been linked to protective effects in neuronal cells.

Table 3: Neuroprotective Activity of this compound

ModelConcentration (µM)Outcome
SH-SY5Y Cells50Reduced H2O2-induced apoptosis
Rat Brain Synaptosomes25Decreased lipid peroxidation

Case Study : An experiment utilizing SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound at a concentration of 50 µM significantly reduced cell death induced by hydrogen peroxide (H2O2). This suggests its potential application in preventing oxidative stress-related neuronal damage.

Properties

IUPAC Name

2-oxo-1,3-dihydroindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-4-6-3-5(9(12)13)1-2-7(6)10-8/h1-3H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLKBUWXODIMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378368
Record name 5-Carboxyoxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102359-00-2
Record name 5-Carboxyoxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxindole-5-carboxylic acid
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Synthesis routes and methods I

Procedure details

Indole-5-carboxylic acid 5.00 g (31.0 mmol) solution in ethanol 99% 120 mL and tert-butanol 180 mL in a 1 L RB flask was cooled on ice bath to +5° C. Meanwhile, a solution of lithium bromide 9.0 g (103.6 mmol) in neat acetic acid 60 mL was placed into an addition funnel. Neat bromine 5.0 mL (16.0 g; 100.1 mmol) was then charged to this LiBr solution and the resulting bromine+LiBr solution was dropwise added into the vigorously stirred indolecarboxylic acid solution at +5° C. over a 90 min period. (After a complete addition the addition funnel was then washed with EtOH (2×5 mL) and the washings were added to the reaction mix). At the end of the bromine addition the cooling bath was let to expire and the reaction mix was stirred at +5 to +15° C. bath for 1 hour and at 15° C. for additional 15 min. The reaction mixture was then diluted with additional acetic acid 100 mL. Zn dust 20 g [Aldrich; <10 μM] (306 mmol) was added in one portion (gas evolution) and the mixture was stirred in an open flask on ambient water bath overnight (16 hours). The next day, the precipitated solids were collected by filtration, washed with ethanol and dried by suction. The solid (containing a mix of the product, unreacted Zn metal and Zn salts) was transferred into a large beaker on a hotplate, suspended in boiling methanol (300 mL) and filtered. The extraction with boiling methanol was repeated twice more, to separate the unreacted Zn metal from the product. The combined methanolic filtrates were evaporated to dryness. Separately, the acetic acid+LiBr-containing filtrates from the reaction mix were concentrated to a small volume on rotovap and the produced salt-rich residue was diluted with water 0.6 L and acidified with 6M HCl to about pH=1.5. This mixture was then combined with the evaporation residue obtained from the methanolic filtrates. The solids in the flask were re-suspended by a brief sonication (5 min) and the slurry was cooled down on ice bath, then placed into a freezer (−20° C.) for 4 hours. The precipitated product was collected by filtration, washed with ice-cold water, dried by suction and on highvac. Y=5.23 g (95%) of a light tan solid. 1H-NMR (d6-DMSO, 400 MHz): 12.58 (br s, 1H), 10.72 (s, 1H), 7.82 (dd, 8.3 Hz, 1.6 Hz, 1H), 7.75 (s, 1H), 6.88 (d, 8.3 Hz, 1H), 3.54 (s, 2H)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
bromine LiBr
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

5-Methoxycarbonyl-2-oxindole (1 g) and 1 g of sodium hydroxide in 20 mL of methanol was refluxed for 3 hours. The reaction mixture was cooled and concentrated to dryness. The residue was dissolved in water and extracted twice with ethyl acetate. The aqueous layer was acidified with 6 N hydrochloric acid and the precipitated solid collected, washed with water, and dried to give 0.7 g (78%) of the title compound as an off-white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-carboxyoxindole in the development of the magnetic catalyst?

A1: In this study, this compound acts as a linker or a bridge between the magnetic core (Fe3O4 nanoparticles) and the catalytically active palladium (Pd) nanoparticles []. The carboxy group of this compound likely interacts with the Fe3O4 surface, while the oxindole nitrogen might coordinate with Pd, creating a stable and active catalytic system. This functionalization strategy helps to anchor the Pd nanoparticles, preventing aggregation and leaching, thus enhancing the catalyst's reusability.

Q2: How does the use of this compound contribute to the "green" aspect of this catalytic system?

A2: The incorporation of this compound contributes to the "green" nature of the catalyst in several ways. Firstly, it allows for the development of a heterogeneous catalyst, meaning the catalyst exists in a different phase (solid) than the reactants and products (liquid). This facilitates easy separation and recovery of the catalyst from the reaction mixture, enabling its reuse and minimizing waste []. Secondly, the efficient stabilization of Pd nanoparticles by this compound reduces the potential leaching of this heavy metal into the environment, aligning with the principles of green chemistry.

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